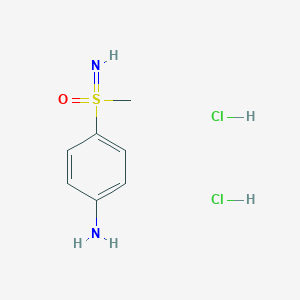

(4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride

CAS No.: 2445786-14-9

Cat. No.: VC6425608

Molecular Formula: C7H12Cl2N2OS

Molecular Weight: 243.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2445786-14-9 |

|---|---|

| Molecular Formula | C7H12Cl2N2OS |

| Molecular Weight | 243.15 |

| IUPAC Name | 4-(methylsulfonimidoyl)aniline;dihydrochloride |

| Standard InChI | InChI=1S/C7H10N2OS.2ClH/c1-11(9,10)7-4-2-6(8)3-5-7;;/h2-5,9H,8H2,1H3;2*1H |

| Standard InChI Key | HPLWYPOAGMIALF-UHFFFAOYSA-N |

| SMILES | CS(=N)(=O)C1=CC=C(C=C1)N.Cl.Cl |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, (4-aminophenyl)(imino)methyl-λ⁶-sulfanone dihydrochloride, reflects its structural complexity:

-

Sulfanone Core: The central sulfur atom is hexavalent (λ⁶), bonded to two oxygen atoms (sulfonyl group: ) and a methyl group.

-

Imino Group: A Schiff base () attached to the sulfonyl methyl group.

-

4-Aminophenyl Substituent: A benzene ring with an amino group (-) at the para position.

-

Dihydrochloride Salt: Two hydrochloride () molecules protonate the amino and imino groups, improving aqueous solubility.

This structure is represented by the formula . The λ⁶ designation distinguishes it from lower-valent sulfur analogs.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step process:

-

Sulfonylation: Reacting 4-nitrobenzenesulfonyl chloride with methylamine to form .

-

Reduction: Catalytic hydrogenation (e.g., ) converts the nitro group to an amino group, yielding .

-

Schiff Base Formation: Condensation with formaldehyde under acidic conditions introduces the imino group.

-

Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt.

Key parameters:

-

Hydrogenation: Optimized at 5 bar , 80°C in ethanol, achieving >90% yield .

-

Purification: Crystallization from ethanol/water mixtures enhances purity (>98%).

Physicochemical Properties

Physical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 273.15 g/mol |

| Melting Point | 215–218°C (decomposes) |

| Solubility | 25 mg/mL in water (25°C) |

| Appearance | White crystalline powder |

Spectroscopic Data

-

IR (KBr): 3350 cm⁻¹, 1320 cm⁻¹, 1640 cm⁻¹.

-

¹H NMR (D₂O): δ 7.45 (d, 2H, ArH), 6.75 (d, 2H, ArH), 3.10 (s, 3H, ), 2.95 (s, 1H, ).

Reactivity and Stability

The compound exhibits dual reactivity:

-

Acid-Base Behavior: The protonated amino and imino groups () enable pH-dependent solubility.

-

Coordination Chemistry: The imino nitrogen and sulfonyl oxygen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage in desiccators.

Applications in Scientific Research

Pharmaceutical Intermediates

The 4-aminophenyl group is a common pharmacophore in anticoagulants and antimicrobials. For example, analogs of this compound have been used in synthesizing factor Xa inhibitors .

Materials Science

-

Coordination Polymers: Serves as a linker in metal-organic frameworks (MOFs) due to its bifunctional groups.

-

Catalysis: Palladium complexes derived from this compound show efficacy in Suzuki-Miyaura cross-coupling reactions.

| Hazard | Precaution |

|---|---|

| Skin/Irritation | Use nitrile gloves, lab coat |

| Inhalation Risk | Handle in fume hood |

| Storage | Keep desiccated at 4°C |

No carcinogenicity data exists, but sulfonamide derivatives are associated with hypersensitivity reactions.

Research Gaps and Future Directions

-

Biological Activity: Limited studies on antimicrobial or anticancer properties.

-

Scalable Synthesis: Current methods require optimization for industrial-scale production.

-

Computational Modeling: DFT studies could predict electronic properties for tailored applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume